molecular formula C26H20ClN3O3S B3988780 3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione

3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B3988780
M. Wt: 490.0 g/mol
InChI Key: QNVZLSMIJKCGEJ-UHFFFAOYSA-N
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Description

3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound that features a quinazoline moiety, a pyrrolidine ring, and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the quinazoline core. This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents. The sulfanyl linkage is introduced via nucleophilic substitution reactions, and the pyrrolidine ring is formed through cyclization reactions involving suitable precursors.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazoline moiety can be reduced under specific conditions to yield dihydroquinazoline derivatives.

    Substitution: The chloro group on the quinazoline ring can be substituted with various nucleophiles to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydroquinazoline derivatives, and various substituted quinazoline compounds.

Scientific Research Applications

3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline moiety is known to interact with kinase enzymes, potentially inhibiting their activity and affecting cellular signaling pathways. The sulfanyl linkage and pyrrolidine ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(6-Chloro-4-phenylquinazolin-2-yl)amino]propan-1-ol
  • 3-[(6-Chloro-4-phenyl-2-quinazolinyl)amino]-N-(2-methoxyethyl)benzamide

Uniqueness

3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione is unique due to its combination of a quinazoline moiety, a sulfanyl linkage, and a pyrrolidine ring. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(6-chloro-4-phenylquinazolin-2-yl)sulfanyl-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClN3O3S/c1-2-33-19-11-9-18(10-12-19)30-23(31)15-22(25(30)32)34-26-28-21-13-8-17(27)14-20(21)24(29-26)16-6-4-3-5-7-16/h3-14,22H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNVZLSMIJKCGEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione
Reactant of Route 2
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3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione
Reactant of Route 3
3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione
Reactant of Route 4
3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione
Reactant of Route 5
3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione
Reactant of Route 6
3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione

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